(+)-Usnic acid

Catalog No.
S580280
CAS No.
7562-61-0
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Usnic acid

CAS Number

7562-61-0

Product Name

(+)-Usnic acid

IUPAC Name

(9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1

InChI Key

WEYVVCKOOFYHRW-SFHVURJKSA-N

SMILES

Array

Synonyms

2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

The exact mass of the compound (+)-Usnic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of usnic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Dibenzofurans, griseofulvins, dibenzopyrans and xanthones [PK1306]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Usnic acid is a naturally occurring, hydrophobic dibenzofuran derivative predominantly isolated from Usnea and Cladonia lichen species. As a secondary metabolite, it is procured for its quantified antimicrobial and antibiofilm properties. In industrial and pharmaceutical contexts, the (+)-enantiomer is prioritized over racemic mixtures due to its specific stereochemical interactions with biological targets. However, its poor aqueous solubility and dose-dependent hepatotoxicity dictate strict formulation requirements, often necessitating liposomal encapsulation, polymer integration, or conversion into hydrophilic salt derivatives (e.g., potassium or sodium usnate) to modify bioavailability and safety profiles [1].

Substituting (+)-usnic acid with its (-)-enantiomer, racemic mixtures, or hydrophilic salts fundamentally alters both the toxicological profile and formulation compatibility. The two enantiomers exhibit divergent biological behaviors; for instance, (-)-usnic acid demonstrates a 2.5- to 3.5-fold higher genotoxicity against normal human cells compared to the (+)-enantiomer[1]. Furthermore, substituting the free acid with its potassium or sodium salt (usnate) shifts the compound's solubility from highly hydrophobic to completely water-soluble. Procurement decisions must therefore strictly align the chosen form—enantiopure free acid vs. salt—with the intended delivery matrix (e.g., hydrophobic polymer coatings vs. aqueous topical solutions) and the required safety margins.

Quantified Antimicrobial Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In microdilution assays against the multi-drug-resistant clinical isolate MRSA 2071, (+)-usnic acid demonstrated an MIC of 7.8 µg/mL. In the same assay, the standard quinolone antibiotic Norfloxacin required an MIC of 500 µg/mL. Furthermore, historical data for the (-)-enantiomer against similar MRSA strains shows an MIC range of 25-50 µg/mL. (+)-Usnic acid also exhibited synergy with Norfloxacin, lowering the required effective concentration of the antibiotic [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA 2071
Target Compound Data(+)-Usnic acid: 7.8 µg/mL
Comparator Or BaselineNorfloxacin: 500 µg/mL; (-)-Usnic acid: 25-50 µg/mL
Quantified Difference(+)-Usnic acid demonstrated a 64-fold lower MIC compared to Norfloxacin and a 3- to 6-fold lower MIC compared to the (-)-enantiomer baseline.
ConditionsIn vitro microdilution assay against clinical isolate MRSA 2071.

Procurement for anti-staphylococcal applications should prioritize (+)-usnic acid as a standalone agent or synergistic adjuvant where conventional quinolone antibiotics fail.

Favorable Genotoxic Profile Compared to the (-)-Enantiomer

When evaluated in human peripheral-blood lymphocytes at concentrations of 0.15 and 0.30 mM, the enantiomers of usnic acid exhibited distinct safety profiles. The (-)-enantiomer induced 2.5 to 3.5 times more atypical DNA comets than the (+)-stereoisomer. Consequently, the genotoxicity of the (-)-enantiomer was quantified as twice as high as that of (+)-usnic acid, indicating that the dextrorotatory form is significantly less damaging to normal human genetic material[1].

Evidence DimensionInduction of atypical DNA comets (genotoxicity marker)
Target Compound Data(+)-Usnic acid: Baseline genotoxic effect at 0.15–0.30 mM
Comparator Or Baseline(-)-Usnic acid: Induces 2.5–3.5 times more atypical DNA comets at identical concentrations
Quantified DifferenceThe (-)-enantiomer exhibits up to 350% higher genotoxicity in human peripheral-blood lymphocytes compared to the (+)-enantiomer.
ConditionsIn vitro DNA-comet assay in human peripheral-blood lymphocytes exposed to 0.15 and 0.30 mM concentrations.

Buyers formulating topical or internal therapeutics must strictly source the (+)-enantiomer to minimize genotoxic and cytotoxic risks to healthy human cells.

Solubility and Formulation Compatibility vs. Salt Derivatives

The physical form of usnic acid dictates its processability. (+)-Usnic acid in its free acid form is practically insoluble in water, requiring organic solvents such as acetone or ethyl acetate for dissolution. In contrast, its modified salt form, potassium usnate, achieves 100% aqueous solubility. Pharmacokinetic evaluations reveal that this structural modification significantly increases the speed of absorption and overall bioavailability compared to the hydrophobic free acid [1].

Evidence DimensionAqueous solubility and bioavailability
Target Compound Data(+)-Usnic acid (free acid): Practically insoluble in water; requires organic solvents.
Comparator Or BaselinePotassium Usnate (salt form): 100% water solubility with significantly higher absorption speed.
Quantified DifferenceSalt conversion yields a 100% water-soluble derivative, whereas the free acid remains highly hydrophobic.
ConditionsSolubility profiling and in vivo pharmacokinetic absorption assays.

Formulators must procure the free acid for hydrophobic polymer coatings, but must switch to the potassium or sodium salt form for aqueous solutions or high-bioavailability oral formulations.

Antimicrobial Polymer Coatings for Medical Devices

Due to its high hydrophobicity and quantified anti-staphylococcal activity (MIC 7.8 µg/mL against MRSA), (+)-usnic acid is an appropriate active pharmaceutical ingredient for integration into polyurethane or Teflon catheters. Its poor water solubility prevents rapid aqueous leaching, ensuring sustained biofilm inhibition on device surfaces [1].

Synergistic Adjuvant for Antibiotic-Resistant Formulations

Given its documented ability to modulate efflux pump activity and cause cell leakage, (+)-usnic acid is suited for co-formulation with older antibiotics like Norfloxacin. It can be procured as a resistance-breaking adjuvant for topical treatments targeting multidrug-resistant Gram-positive infections [2].

Enantiopure Sourcing for Low-Toxicity Dermatologicals

Because (+)-usnic acid induces 2.5 to 3.5 times fewer atypical DNA comets in normal cells compared to the (-)-enantiomer, it is the required stereoisomer for procurement in dermatological creams and cosmetic preservatives where human cellular safety is a primary specification [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

UNII

663456969I

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Usnic acid is a furandione found uniquely in lichen that is used widely in cosmetics, deodorants, toothpaste and medicinal creams as well as some herbal products. Taken orally, usnic acid can be toxic and has been linked to instances of clinically apparent, acute liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Other CAS

97889-91-3

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Dibenzofurans, griseofulvins, dibenzopyrans and xanthones [PK1306]

Dates

Last modified: 08-15-2023

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